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Compound of Interest

Compound Name:
1-(4-Methoxy-2-

methylphenyl)ethanone

Cat. No.: B1599953 Get Quote

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Methoxy-2-
methylphenyl)ethanone

Abstract
This technical guide provides a comprehensive framework for understanding and determining

the physicochemical characteristics of 1-(4-Methoxy-2-methylphenyl)ethanone (CAS No.

24826-74-2). As a specialty aromatic ketone, this compound is of interest to researchers in

synthetic chemistry and drug discovery. However, a thorough review of scientific literature

reveals a scarcity of published empirical data for this specific isomer.

To address this, this whitepaper adopts a dual approach. First, it establishes the foundational

identity of the target molecule. Second, it employs a comparative analysis with the well-

characterized, structurally similar isomer, 1-(4-methoxyphenyl)ethanone (4'-

Methoxyacetophenone, CAS No. 100-06-1), to illustrate the principles of characterization. By

explaining the expected impact of the ortho-methyl substituent on spectroscopic and physical

properties, this guide offers field-proven insights and predictive analysis, empowering

researchers to accurately characterize this and similar molecules. We will detail the essential

analytical workflows, from spectroscopic elucidation to chromatographic purity assessment,

grounding all protocols in established scientific principles.

Chemical Identity and Structural Comparison
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A precise understanding of molecular structure is the bedrock of physicochemical analysis. The

key distinction between our target compound and the reference compound is the presence of a

methyl group at the C2 position (ortho to the acetyl group) on the phenyl ring. This substitution

breaks the molecule's symmetry, a critical factor influencing its spectroscopic and physical

properties.

Target Compound: 1-(4-Methoxy-2-methylphenyl)ethanone

Reference Compound: 1-(4-Methoxyphenyl)ethanone

Below is a visual comparison of their chemical structures.

Target: 1-(4-Methoxy-2-methylphenyl)ethanone Reference: 1-(4-Methoxyphenyl)ethanone

Target Reference

Click to download full resolution via product page

Caption: Chemical structures of the target and reference compounds.

Table 1: Core Chemical Identifiers

Identifier
1-(4-Methoxy-2-
methylphenyl)ethanone

1-(4-
Methoxyphenyl)ethanone

CAS Number 24826-74-2 100-06-1

Molecular Formula C₁₀H₁₂O₂ C₉H₁₀O₂[1]

Molecular Weight 164.20 g/mol 150.17 g/mol [2]

IUPAC Name
1-(4-methoxy-2-

methylphenyl)ethanone
1-(4-methoxyphenyl)ethanone

Synonyms
2-Methyl-4-

methoxyacetophenone

4'-Methoxyacetophenone,

Acetanisole[1]
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Physicochemical Properties: Data and Expert
Predictions
The physical state, solubility, and thermal properties of a compound are critical for its handling,

formulation, and reaction optimization. While empirical data for our target molecule is not

readily available, we can predict how its properties will differ from the well-documented

reference compound, 4'-Methoxyacetophenone.

Table 2: Comparison of Physicochemical Properties
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Property
1-(4-
Methoxyphenyl)eth
anone (Reference)

1-(4-Methoxy-2-
methylphenyl)etha
none (Target)

Expert Causality &
Prediction

Melting Point 36 - 38 °C[3] Data not available

The addition of the

methyl group

increases molecular

weight and surface

area but may disrupt

efficient crystal lattice

packing. The melting

point is therefore

difficult to predict but

is expected to be in a

similar range, likely as

a low-melting solid or

oil at room

temperature.

Boiling Point
152 - 154 °C (at 35

hPa)[3]
Data not available

The increased

molecular weight and

van der Waals forces

from the methyl group

will likely lead to a

slightly higher boiling

point under equivalent

pressure conditions.

Water Solubility 1.07 g/L (Predicted)[2] Data not available

The added nonpolar

methyl group is

expected to decrease

water solubility slightly

compared to the

reference compound.

logP (Octanol/Water) 1.82 (Predicted)[2] Predicted > 1.82 The logP value is a

measure of

lipophilicity. The

methyl group will
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increase the

lipophilicity, resulting

in a higher logP value.

pKa (Strongest Basic)

-4.8 (Predicted,

protonated carbonyl)

[2]

Predicted ~ -4.8

The basicity of the

carbonyl oxygen is

primarily influenced by

the methoxy group's

resonance effect. The

ortho-methyl group

has a minor inductive

effect and is not

expected to

significantly alter the

pKa.

Proposed Synthesis Workflow
A plausible and efficient route for synthesizing 1-(4-Methoxy-2-methylphenyl)ethanone is the

Friedel-Crafts acylation of 3-methylanisole. This electrophilic aromatic substitution directs the

incoming acetyl group to the position para to the activating methoxy group, which is also ortho

to the methyl group, yielding the desired product.
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Start: Reactants

3-Methylanisole
Acetyl Chloride

AlCl₃ (Lewis Acid)

Friedel-Crafts Acylation
Solvent: Dichloromethane
Temperature: 0°C to RT

Aqueous Workup
(Quench with HCl/Ice)

Solvent Extraction
(e.g., with Ethyl Acetate)

Purification
(Column Chromatography on Silica Gel)

Final Product:
1-(4-Methoxy-2-methylphenyl)ethanone

Click to download full resolution via product page

Caption: Proposed workflow for Friedel-Crafts acylation synthesis.

Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. Here, we present

the known data for the reference compound and provide an expert-level prediction for the
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target molecule, highlighting the expected spectral shifts and patterns.

Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is the most powerful tool for confirming the substitution pattern on the

aromatic ring. The symmetry of the reference compound results in two distinct aromatic signals

(a pair of doublets). The introduction of the 2-methyl group in our target molecule breaks this

symmetry, leading to three unique aromatic proton environments.

Table 3: Comparative ¹H NMR Data (Predicted for Target in CDCl₃)
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Proton Assignment

1-(4-
Methoxyphenyl)eth
anone (Reference)
[4]

1-(4-Methoxy-2-
methylphenyl)etha
none (Target)

Predicted Rationale

-COCH₃ (s, 3H) δ ~2.55 ppm δ ~2.5 ppm

The acetyl protons are

relatively insensitive to

distant ring

substituents. A similar

singlet is expected.

-OCH₃ (s, 3H) δ ~3.88 ppm δ ~3.8 ppm

The methoxy protons

should appear as a

sharp singlet, with a

chemical shift similar

to the reference.

-CH₃ (ring) (s, 3H) N/A δ ~2.4 ppm

The aromatic methyl

group will appear as a

singlet, typically in this

region.

Ar-H (d, 2H) δ ~8.01 ppm N/A
Protons ortho to the

carbonyl group.

Ar-H (d, 2H) δ ~6.94 ppm N/A
Protons meta to the

carbonyl group.

Ar-H (H6) N/A δ ~7.6 ppm (d)

This proton is ortho to

the electron-

withdrawing acetyl

group, causing a

significant downfield

shift. It will be a

doublet, split by H5.

Ar-H (H5) N/A δ ~6.7 ppm (dd) This proton is ortho to

the electron-donating

methoxy group

(shielding) and meta

to the acetyl group. It
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will be a doublet of

doublets, split by H6

and H3.

Ar-H (H3) N/A δ ~6.6 ppm (d)

This proton is ortho to

the methoxy group

and meta to the

methyl group. It will

appear as a small

doublet, split by H5.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectra of both the target and

reference compounds are expected to be very similar, as they contain the same core functional

groups.

~1670-1680 cm⁻¹: A strong, sharp peak corresponding to the C=O (ketone) stretch,

conjugated with the aromatic ring.

~2850-3000 cm⁻¹: C-H stretching from the methyl and aromatic groups.

~1600, ~1500, ~1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

~1250 cm⁻¹ and ~1030 cm⁻¹: Strong C-O stretching bands from the aryl-ether (methoxy)

group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

For Electron Ionization (EI), the key difference will be the molecular ion peak.

1-(4-Methoxyphenyl)ethanone (Reference): Molecular Ion (M⁺) at m/z = 150. A prominent

base peak is often observed at m/z = 135, corresponding to the loss of a methyl radical ([M-

CH₃]⁺) forming a stable acylium ion.

1-(4-Methoxy-2-methylphenyl)ethanone (Target):
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Predicted Molecular Ion (M⁺): m/z = 164, corresponding to the molecular weight of

C₁₀H₁₂O₂.

Predicted Major Fragment: A peak at m/z = 149 is expected, resulting from the loss of a

methyl radical ([M-CH₃]⁺) from the acetyl group. This acylium ion remains the most stable

fragment.

Analytical Methodologies and Quality Control
Ensuring the identity and purity of a synthesized compound is paramount. A combination of

chromatographic and spectroscopic techniques is standard practice.

Sample Preparation

Purity & Identity Confirmation

Data Analysis & Reporting

Dissolve crude product in
appropriate solvent

(e.g., Acetonitrile/Water for HPLC,
Ethyl Acetate for GC)

RP-HPLC Analysis
(Purity Assessment, % Area)

GC-MS Analysis
(Identify impurities, confirm MW)

¹H NMR Analysis
(Structural Confirmation, Purity vs Standard)

Integrate chromatographic peaks.
Assign NMR signals.

Confirm mass spectrum.
Issue Certificate of Analysis.

Click to download full resolution via product page

Caption: General analytical workflow for compound characterization.

Protocol: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
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This method is ideal for quantifying the purity of the final product. A reverse-phase method is

typically employed for aromatic ketones.[5]

Instrumentation: HPLC system with UV detector.

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting

point would be 60:40 Acetonitrile:Water.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm or 275 nm (where the aromatic system absorbs strongly).

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of mobile phase.

Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main

product peak relative to the total area of all peaks.

Protocol: Identity Confirmation by Gas
Chromatography-Mass Spectrometry (GC-MS)
GC-MS is perfectly suited for analyzing volatile compounds like acetophenones, providing both

retention time data and mass spectral information for identity confirmation.[5]

Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm,

0.25 µm film thickness).

Carrier Gas: Helium, constant flow of ~1.2 mL/min.

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold

for 5 minutes.

Injector: Split mode (e.g., 50:1), 250°C.

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.
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Analysis: The resulting mass spectrum of the major peak should be analyzed to confirm the

molecular ion (m/z 164) and expected fragmentation pattern (e.g., base peak at m/z 149).

Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(4-Methoxy-2-methylphenyl)ethanone is not

widely available, precautions for similar aromatic ketones should be followed. The reference

compound, 4'-Methoxyacetophenone, is classified as harmful if swallowed.[3][6]

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g.,

nitrile), and a lab coat.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any

vapors or dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
1-(4-Methoxy-2-methylphenyl)ethanone is a specialty chemical for which published

characterization data is limited. This guide provides a robust, scientifically-grounded framework

for researchers to synthesize, purify, and characterize this molecule with confidence. By

leveraging comparative data from the closely related isomer 1-(4-methoxyphenyl)ethanone and

applying fundamental principles of spectroscopy and chromatography, we have outlined the

expected physicochemical properties and provided detailed analytical protocols. The key

distinguishing feature of 1-(4-Methoxy-2-methylphenyl)ethanone in its ¹H NMR spectrum will

be the presence of three distinct aromatic proton signals, a direct consequence of the

symmetry-breaking ortho-methyl group. The methodologies and predictive insights contained

herein serve as a valuable resource for drug development professionals and synthetic chemists

working with novel substituted aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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